molecular formula C₁₉H₂₄D₉N₃O₄ B1146695 Boceprevir Metabolite M4-d9 CAS No. 1373318-84-3

Boceprevir Metabolite M4-d9

货号: B1146695
CAS 编号: 1373318-84-3
分子量: 376.54
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boceprevir Metabolite M4-d9 is a deuterated analog of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C virus infection. This compound is specifically designed to enhance the pharmacokinetic properties of Boceprevir by incorporating deuterium atoms, which can lead to improved metabolic stability and reduced systemic clearance .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boceprevir Metabolite M4-d9 involves the incorporation of deuterium atoms into the molecular structure of Boceprevir. The synthetic route typically starts with the formation of deuterated intermediates, followed by their incorporation into the Boceprevir scaffold. One common method involves the use of deuterated reagents such as deuterated trimethylacetaldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques for handling deuterated compounds is essential to maintain the integrity of the product .

化学反应分析

Types of Reactions: Boceprevir Metabolite M4-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deuterated analogs and metabolites of Boceprevir, which exhibit enhanced pharmacokinetic properties.

科学研究应用

Antiviral Activity

Boceprevir, as a protease inhibitor, is primarily used to combat HCV by targeting the NS3 protease. The metabolite M4-d9 has been investigated for its antiviral properties against not only HCV but also other viral pathogens.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A recent study highlighted that Boceprevir exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. The compound demonstrated an IC50 value of 4.13 µM against the main protease (Mpro) of SARS-CoV-2, indicating its potential as a therapeutic agent in managing COVID-19 infections .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of Boceprevir Metabolite M4-d9 is crucial for understanding its interactions with other medications. Boceprevir is known to inhibit CYP3A4, a key enzyme involved in drug metabolism, which can lead to significant drug-drug interactions.

Table 1: Pharmacokinetic Parameters of Boceprevir and Its Metabolites

ParameterBoceprevir AloneBoceprevir + AtorvastatinBoceprevir + Pravastatin
AUC (ng·h/mL)95.021499.1
Cmax (ng/mL)10.327.737.4
T max (h)2.254.001.76
Clearance (L/h)498210343

This table illustrates how co-administration of Boceprevir with atorvastatin and pravastatin significantly alters the pharmacokinetic parameters, emphasizing the importance of monitoring drug interactions in clinical settings .

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its application in antiviral therapies. The compound's ability to inhibit viral proteases can be leveraged in designing new therapeutic strategies against resistant strains of viruses.

Research Findings on Mechanism of Action

Studies have shown that the binding affinity of Boceprevir to the active site of viral proteases is crucial for its efficacy. For instance, structural analysis revealed that it effectively binds to catalytic residues within the protease, which is pivotal for blocking viral replication .

Future Directions and Research Opportunities

The ongoing research into this compound opens several avenues for future investigations:

  • Combination Therapies : Exploring the use of M4-d9 in combination with other antiviral agents could enhance therapeutic outcomes against HCV and other viral infections.
  • Resistance Studies : Investigating the potential resistance mechanisms that may develop against M4-d9 could inform better treatment protocols.
  • Expanded Therapeutic Applications : Given its antiviral properties, further studies could assess the efficacy of M4-d9 against other emerging viral pathogens.

作用机制

Boceprevir Metabolite M4-d9 exerts its effects by inhibiting the NS3/4A protease enzyme of the Hepatitis C virus. This enzyme is crucial for viral replication, as it cleaves the viral polyprotein into mature proteins necessary for the virus’s life cycle. By inhibiting this enzyme, this compound effectively halts viral replication and reduces the viral load in infected individuals .

相似化合物的比较

Uniqueness: Boceprevir Metabolite M4-d9 is unique due to its incorporation of deuterium atoms, which significantly enhances its metabolic stability and reduces systemic clearance compared to its non-deuterated counterparts. This results in improved pharmacokinetic properties and potentially better therapeutic outcomes .

属性

CAS 编号

1373318-84-3

分子式

C₁₉H₂₄D₉N₃O₄

分子量

376.54

同义词

(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。